5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide
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Overview
Description
5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide is a chemical compound with the molecular formula C13H15F2NO3S and a molecular weight of 303.32 g/mol . This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a propylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-difluorobenzoic acid with an appropriate amine under suitable conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a cyclopropyl halide and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide can be compared with other similar compounds, such as:
2,4-Difluoro-N-(propylsulfonyl)benzamide: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
5-Cyclopropyl-2,4-difluoro-N-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of a propylsulfonyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclopropyl-2,4-difluoro-N-propylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3S/c1-2-5-20(18,19)16-13(17)10-6-9(8-3-4-8)11(14)7-12(10)15/h6-8H,2-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPWCHKYDXSHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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